molecular formula C14H13N3O3S B2933310 N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE CAS No. 1421473-15-5

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2933310
CAS No.: 1421473-15-5
M. Wt: 303.34
InChI Key: HKDLHUCPZIHYAE-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-yl)-3-Hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a 2,1,3-benzothiadiazole core substituted at the 5-position with a carboxamide group. The amide side chain incorporates a hydroxypropyl linker and a furan-2-yl moiety. The compound’s design suggests applications in medicinal chemistry or agrochemicals, given the known roles of benzothiadiazoles in synergistic activity .

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-12(13-2-1-7-20-13)5-6-15-14(19)9-3-4-10-11(8-9)17-21-16-10/h1-4,7-8,12,18H,5-6H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDLHUCPZIHYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C2=CC3=NSN=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common route includes the formation of the furan ring followed by the introduction of the benzothiadiazole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

    Substitution: Various substituents can be introduced to the benzothiadiazole moiety or the furan ring to create new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction can lead to hydroxylated or aminated products.

Scientific Research Applications

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and benzothiadiazole moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism in Benzothiadiazole Derivatives

The position of substituents on the benzothiadiazole ring critically affects bioactivity. highlights that 1,2,3-benzothiadiazoles exhibit synergistic activity, whereas 2,1,3-benzothiadiazoles (as in the target compound) show negligible activity. Felton et al. (1970) attributed this disparity to the electronic and steric effects of the substituent arrangement, which may disrupt binding to biological targets .

Compound Substituent Position Synergistic Activity Key Reference
1,2,3-Benzothiadiazoles 1,2,3-positions High Felton et al., 1970
2,1,3-Benzothiadiazole (Target) 2,1,3-positions Low/None Felton et al., 1970

Comparison with Oxadiazole Derivatives

The oxadiazole heterocycle (e.g., : 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride) replaces sulfur in benzothiadiazole with oxygen. However, benzothiadiazoles’ electron-deficient nature may improve π-π stacking in biological systems. The target compound’s hydroxypropyl group increases hydrophilicity compared to the oxadiazole derivative’s amine hydrochloride salt, which could enhance aqueous solubility .

Property Target Compound Oxadiazole Derivative
Core Heterocycle 2,1,3-Benzothiadiazole (S, N) 1,2,4-Oxadiazole (O, N)
Polar Groups Hydroxypropyl, carboxamide Amine hydrochloride
Electron Density Electron-deficient Moderately electron-deficient
Solubility Moderate (hydroxyl group) High (ionic amine salt)

Naphtho-Furan Derivatives vs. Simple Furan Substituents

describes naphtho[2,1-b]furan-2-yl-substituted compounds with extended aromatic systems. These derivatives exhibit higher molecular weight (~350–450 g/mol) and lipophilicity compared to the target compound’s simpler furan-2-yl group. The naphtho-furan moiety may enhance membrane permeability but reduce aqueous solubility.

Role of Carboxamide Substitution

The carboxamide group at the 5-position of the benzothiadiazole core is a critical pharmacophore. emphasizes that carboxamide-containing heterocycles (e.g., azetidinone derivatives) often form hydrogen bonds with biological targets, enhancing binding affinity.

Biological Activity

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzothiadiazole core, which is known for its diverse biological activities. The presence of the furan ring and hydroxypropyl group contributes to its unique properties and potential therapeutic applications.

Property Details
Molecular Formula C₁₄H₁₅N₃O₂S
Molecular Weight 285.35 g/mol
CAS Number 1421526-05-7
IUPAC Name This compound

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Studies have shown that benzothiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with potential pathways including the modulation of caspase activity and inhibition of cell proliferation .
  • Antimicrobial Properties : The furan moiety in the compound is known for its antimicrobial effects. Research indicates that compounds containing furan rings can inhibit the growth of bacteria and fungi, suggesting that this compound may have similar properties .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may influence inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

  • Anticancer Efficacy : A study on benzothiadiazole derivatives demonstrated that modifications to the benzothiadiazole structure significantly enhanced anticancer activity against various human tumor cell lines. For instance, derivatives with electron-withdrawing groups showed improved growth inhibition compared to standard treatments like 5-fluorouracil .
  • Cytotoxicity Assessment : In vitro assays have shown that the compound exhibits cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity. For example, a derivative with similar structural features exhibited an IC50 value of 0.4 µM against MCF-7 breast cancer cells.

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